N-(2-chloro-4-nitrophenyl)-N'-(tetrazolo[1,5-a]quinoxalin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE is a complex organic compound that features a unique combination of functional groups, including a chloro-nitrophenyl group and a tetrazoloquinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE typically involves multi-step organic reactionsThe final step often involves the coupling of the two moieties under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and bases like sodium hydroxide for substitution reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted phenyl derivatives .
Scientific Research Applications
N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-BROMO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE
- N1-(2-CHLORO-4-METHOXYPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE
Uniqueness
N1-(2-CHLORO-4-NITROPHENYL)-N2-{[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-YL}ETHANE-1,2-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13ClN8O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-N'-(tetrazolo[1,5-a]quinoxalin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H13ClN8O2/c17-11-9-10(25(26)27)5-6-12(11)18-7-8-19-15-16-21-22-23-24(16)14-4-2-1-3-13(14)20-15/h1-6,9,18H,7-8H2,(H,19,20) |
InChI Key |
UWZGYUJCOLLDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)NCCNC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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